molecular formula C21H16FNO3S B1678216 Netoglitazone CAS No. 161600-01-7

Netoglitazone

Cat. No. B1678216
M. Wt: 381.4 g/mol
InChI Key: PKWDZWYVIHVNKS-UHFFFAOYSA-N
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Description

Netoglitazone, also known as MCC-555, is a hypoglycemic agent that belongs to the thiazolidinedione group . It is a PPAR-gamma ligand with selective effects on bone and fat .


Molecular Structure Analysis

The molecular formula of Netoglitazone is C21H16FNO3S . It has a molar mass of 381.42 g/mol . The structure includes a thiazolidinedione group, which is common among hypoglycemic agents .


Physical And Chemical Properties Analysis

Netoglitazone has a density of 1.4±0.1 g/cm3, a boiling point of 599.5±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 89.3±3.0 kJ/mol and a flash point of 316.4±24.6 °C .

Scientific Research Applications

  • Adipocyte Regulation and Insulin Resistance : One study found that troglitazone, a related compound, activates PPARgamma primarily in adipose tissues. This activation led to an increase in the number of small adipocytes in white adipose tissues, which is a crucial mechanism in normalizing increased levels of TNF-alpha and plasma lipids, thereby alleviating insulin resistance in obese Zucker rats (Okuno et al., 1998).

  • Antitumor Effect in Prostate Cancer : Troglitazone has demonstrated potent antitumor effects against human prostate cancer both in vitro and in vivo. This effect is attributed to its ability to bind and activate PPARgamma, which is prominently expressed in human prostate cancer cells (Kubota et al., 1998).

  • Secondary Prevention of Macrovascular Events in Type 2 Diabetes : Pioglitazone, another similar drug, has been studied for its effects on reducing macrovascular morbidity and mortality in high-risk patients with type 2 diabetes. This study provides indirect evidence that PPAR gamma agonists could reduce macrovascular complications (Dormandy et al., 2005).

  • Potential in Treating Intestinal Inflammation : Both pioglitazone and netoglitazone showed significant attenuation of colitis in a mouse model, suggesting their potential as new therapeutic agents for inflammatory bowel disease. This improvement is partly due to the down-regulation of proinflammatory cytokine signaling (Takaki et al., 2005).

  • Mitochondrial Biogenesis in Adipose Tissue : Pioglitazone induces mitochondrial biogenesis and enhances the expression of genes involved in fatty acid oxidation in human subcutaneous adipose tissue, contributing to its hypolipidemic effects (Bogacka et al., 2005).

  • Improvement in Glucose Tolerance and Insulin Resistance : Troglitazone has been found to decrease insulin resistance and improve glucose tolerance in obese subjects, potentially preventing non-insulin-dependent diabetes mellitus (Nolan et al., 1994).

  • Therapeutic Agent in Polycystic Ovary Syndrome : Troglitazone was shown to improve the hyperandrogenism and restore ovulation in women with insulin resistance-related polycystic ovary syndrome (PCOS) (Hasegawa et al., 1999).

  • Impact on Lipoproteins and Inflammatory Markers : Pioglitazone treatment in nondiabetic patients with metabolic syndrome significantly raised HDL-C and favorably affected lipoprotein particle size, markers of inflammation, and adipokines without changes in triglycerides, LDL-C, or weight (Szapary et al., 2006).

properties

IUPAC Name

5-[[6-[(2-fluorophenyl)methoxy]naphthalen-2-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3S/c22-18-4-2-1-3-16(18)12-26-17-8-7-14-9-13(5-6-15(14)11-17)10-19-20(24)23-21(25)27-19/h1-9,11,19H,10,12H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWDZWYVIHVNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C=C3)CC4C(=O)NC(=O)S4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043712
Record name MCC-555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Netoglitazone

CAS RN

161600-01-7
Record name Isaglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161600-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Netoglitazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161600017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netoglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MCC-555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161600-01-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NETOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOV2JZ647A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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